3-Methyl-GABA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-甲基-GABA,也称为4-氨基-3-甲基丁酸,是一种抗惊厥生物碱。它是γ-氨基丁酸(GABA)的衍生物,γ-氨基丁酸(GABA)是中枢神经系统中主要的抑制性神经递质。 该化合物以其激活GABA氨基转移酶的能力而闻名,GABA氨基转移酶是一种将GABA转化为琥珀酸半醛和谷氨酸的酶 .

准备方法

合成路线和反应条件: 3-甲基-GABA的合成涉及GABA的烷基化。一种常用的方法包括在碱(如氢氧化钠)存在下,使GABA与甲基碘反应。 该反应通常在室温下于水性介质中进行 .

工业生产方法: 3-甲基-GABA的工业生产可能涉及更有效、更可扩展的方法,例如连续流动合成。 该方法允许在受控条件下连续生产该化合物,确保高产率和纯度 .

化学反应分析

反应类型: 3-甲基-GABA经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 它可以被还原形成伯胺。

取代: 它可以进行亲核取代反应以形成各种衍生物.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂之类的还原剂。

主要产物:

氧化: 羧酸。

还原: 伯胺。

取代: 各种取代的衍生物.

科学研究应用

3-甲基-GABA具有广泛的科学研究应用:

化学: 它被用作合成各种有机化合物的构建块。

生物学: 它被研究用于其在神经传递中的作用及其对中枢神经系统的影响。

医学: 它被研究用于其作为抗惊厥剂的潜力及其调节GABA能活性的能力。

作用机制

3-甲基-GABA的主要作用机制涉及激活GABA氨基转移酶,GABA氨基转移酶将GABA转化为琥珀酸半醛和谷氨酸。它还激活谷氨酸脱羧酶,谷氨酸脱羧酶是GABA合成中所需的酶。 这种双重激活被认为是其抗惊厥作用的主要机制 .

类似化合物:

- 缬草酸

- 丙戊酸

- 普瑞巴林

- 苯丁酸

比较: 3-甲基-GABA在其对GABA氨基转移酶和谷氨酸脱羧酶的双重激活方面是独特的,这使其区别于其他GABA类似物。 虽然丙戊酸和普瑞巴林之类的化合物也调节GABA能活性,但它们通过不同的机制,例如抑制GABA再摄取或阻断电压依赖性钙通道,来实现这一点 .

相似化合物的比较

- Valerenic acid

- Valproic acid

- Pregabalin

- Phenibut

Comparison: 3-Methyl-GABA is unique in its dual activation of GABA aminotransferase and glutamate decarboxylase, which distinguishes it from other GABA analogues. While compounds like valproic acid and pregabalin also modulate GABAergic activity, they do so through different mechanisms, such as inhibiting GABA reuptake or blocking voltage-dependent calcium channels .

生物活性

3-Methyl-GABA (CAS 1216629-00-3) is a derivative of gamma-aminobutyric acid (GABA), recognized primarily for its role as an activator of GABA aminotransferase . This compound exhibits significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications.

This compound is structurally similar to GABA, differing by a methyl group at the third carbon position. This modification influences its interaction with GABA receptors and enzymes involved in GABA metabolism. The primary mechanism of action involves the activation of GABA aminotransferase, which facilitates the conversion of GABA into succinic semialdehyde, thereby modulating GABA levels in the brain and influencing neuronal excitability .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Anticonvulsant Effects : Studies indicate that this compound possesses anticonvulsant properties, making it a potential candidate for managing epilepsy and other seizure disorders. Its ability to enhance GABAergic transmission contributes to its efficacy in reducing neuronal excitability .

- Neuroprotective Properties : Research suggests that this compound may offer neuroprotective benefits by modulating oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease, where GABA signaling pathways are disrupted .

- Metabolic Regulation : Beyond its role in neurotransmission, this compound has been implicated in metabolic processes, including the modulation of fatty acid oxidation and cellular redox status. These effects may be mediated through interactions with various signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Anticonvulsant Activity : A study demonstrated that administration of this compound significantly reduced seizure frequency in animal models, supporting its use as an anticonvulsant agent. The findings suggest a direct correlation between increased GABA levels and decreased seizure activity .

- Neuroprotection in Alzheimer's Models : In vitro experiments showed that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. This neuroprotective effect was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .

- Metabolic Effects : Research indicates that this compound can influence metabolic pathways related to energy homeostasis. It has been shown to enhance glucose uptake in muscle cells, suggesting a role in metabolic regulation that warrants further investigation .

Comparative Biological Activity Table

属性

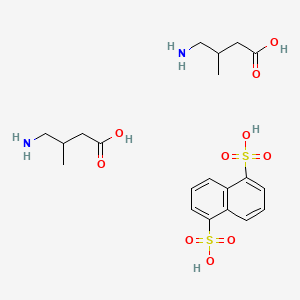

IUPAC Name |

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUYXWLPXNCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。